2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a benzo[b][1,4]thiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:
- A 1,1-dioxido group on the thiazepine ring, indicating sulfone oxidation of the sulfur atom.
- A 4-oxo group in the dihydrothiazepine ring, which may enhance hydrogen-bonding capacity.
- An acetamide side chain at position 5, linked to a furan-2-ylmethyl group, introducing both polar (amide) and aromatic (furan) moieties.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-31-19-10-9-16(12-20(19)32-2)22-13-24(28)26(15-23(27)25-14-17-6-5-11-33-17)18-7-3-4-8-21(18)34(22,29)30/h3-12,22H,13-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXDXIZUDWVCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide , identified by CAS number 863452-48-6 , has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzo[b][1,4]thiazepine core with multiple functional groups that may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 494.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O6S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 863452-48-6 |
Anticancer Properties
Research indicates that compounds similar to the thiazepine structure exhibit anticancer activity . For instance, studies have shown that derivatives of thiazepines can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Cardiovascular Effects
Compounds with structural similarities to this thiazepine have been evaluated for their effects on cardiovascular systems. For example, certain thienothiadiazines have shown promise as voltage-dependent calcium channel blockers , which may suggest that our compound could also exhibit similar cardiovascular effects .
The proposed mechanisms of action for this compound include:
- Calcium Channel Modulation : Similar compounds have been shown to block calcium channels in vascular smooth muscle cells, leading to decreased blood pressure without affecting heart rate .
- Apoptosis Induction : The presence of the dimethoxyphenyl group may enhance the compound's ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies and Research Findings
A notable study evaluated the effects of related compounds on zebrafish and mice models. Results indicated significant toxicity at higher doses but also highlighted the potential for therapeutic applications at lower concentrations .
Another research effort focused on the synthesis and evaluation of thiazepine derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo . These findings underscore the need for further investigation into the specific biological activities of 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide.
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Sulfone vs. Thiazine/Thiazole: The sulfone group in the target compound enhances metabolic stability compared to non-oxidized sulfur analogs () but may reduce solubility .
- Furan vs. Thiazole : The furan-2-ylmethyl group provides moderate lipophilicity, balancing the polar acetamide, whereas thiazole derivatives (–3) prioritize bulkier, charged side chains .
- DHP vs. Thiazepine : While DHPs () are established in cardiovascular therapy, the target compound’s unique core positions it for exploration in neurological or inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
